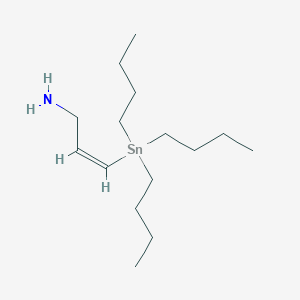

E-3-(Tributylstannyl)-2-propen-1-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of E-3-(Tributylstannyl)-2-propen-1-amine and its derivatives often involves palladium-catalyzed cross-coupling reactions, which are a cornerstone of organotin chemistry. Bellina et al. (1994) discussed the preparation of 2-tributylstannyl-1-alkenes, highlighting the utility of ethyl propynoate as a precursor for generating a variety of organotin compounds, including those containing the E-3-(tributylstannyl)-2-propen-1-amine moiety (Bellina, Carpita, Santis, & Rossi, 1994). This process underscores the versatility of organotin intermediates in synthesizing complex organic structures.

Molecular Structure Analysis

The molecular structure of organotin compounds, including E-3-(Tributylstannyl)-2-propen-1-amine, is characterized by the Sn-C bond, which significantly influences their reactivity and application in organic synthesis. The molecular geometry and electronic configuration of these compounds are pivotal for their participation in various chemical reactions. Research by Appel et al. (1996) on tris(trialkylstannyl)amines sheds light on the planarity and electronic distribution within the Sn3N skeleton, contributing to the understanding of the structural aspects of organotin compounds (Appel, Kober, Neumann, Nöth, Schmidt, & Storch, 1996).

Chemical Reactions and Properties

E-3-(Tributylstannyl)-2-propen-1-amine is a versatile reagent in organic synthesis, participating in numerous chemical reactions, including but not limited to, palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are central to constructing complex organic molecules. For instance, Kobayashi (1998) demonstrated the use of allyltributylstannane in three-component reactions involving aldehydes and amines, facilitating the synthesis of homoallylic amines in water, highlighting the compound's utility in eco-friendly synthetic processes (Kobayashi, 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis of Alkenes and Enynes

The compound has been utilized in the synthesis of 2-tributylstannyl-1-alkenes, which serve as precursors for a wide range of other compounds. For example, treatment with organocopper species yields compounds in fair to excellent yields, though some limitations exist for specific derivatives like 2-tributylstannyl-1,4-pentadiene and 2,3-bis(tributylstannyl)-1-propene. These reactions have been pivotal in expanding the toolkit available for organic synthesis, particularly in the creation of complex molecular structures with precise configurations (Bellina, Carpita, De Santis, & Rossi, 1994).

Transmetallation and Stereoselective Reactions

The compound has also been involved in transmetallation processes and stereoselective reactions. For instance, the transmetallation of (E)-1-phenyl-3-(tributylstannyl)propene with BuSnCl3 has been described, showcasing its role in the stereoselective (Z)-3-phenyl-2-propenylation and threo-1-phenyl-2-propenylation of aldehydes. This highlights its utility in achieving stereochemical control in synthetic chemistry, which is crucial for the synthesis of biologically active compounds and materials with specific properties (Miyake & Yamamura, 1993).

Material Science Applications

In material science, E-3-(Tributylstannyl)-2-propen-1-amine derivatives have been investigated for their potential in creating new materials. The interfacial exciplex electroluminescence between diamine derivatives with a starburst molecular structure and tris(acetylacetonato)-(mono-phenothroline) thulium is an example of this. The study demonstrated different exciplex emissions depending on the diamine derivatives used, contributing to the development of white electroluminescent devices with specific color coordinates. This has implications for the design and synthesis of new materials for optoelectronic applications (He et al., 2009).

Eigenschaften

IUPAC Name |

(E)-3-tributylstannylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVNSAUITMDMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E-3-(Tributylstannyl)-2-propen-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

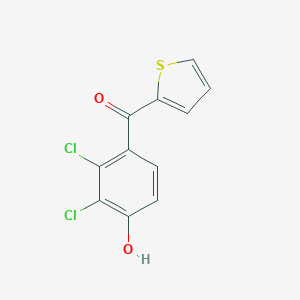

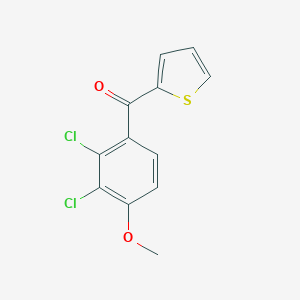

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)